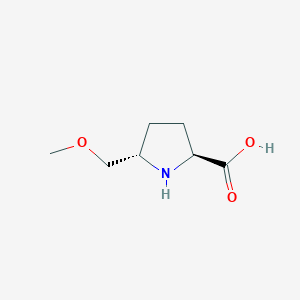

(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

Description

(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,5S) is critical for biological interactions, particularly in enzyme inhibition and drug design.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |

InChI Key |

KHSCSHCKVLUXAQ-WDSKDSINSA-N |

Isomeric SMILES |

COC[C@@H]1CC[C@H](N1)C(=O)O |

Canonical SMILES |

COCC1CCC(N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Starting from Amino Acids

One common approach to prepare 2,5-disubstituted pyrrolidines, including (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid, involves starting from natural amino acids such as L-pyroglutamic acid or L-glutamic acid. These precursors undergo transformations including protection, functional group manipulation, and stereoselective ring closure.

Pyroglutamic acid is converted into a hemiaminal intermediate, which upon Lewis acid activation undergoes trans-selective addition of cyanide. Subsequent reduction yields an alcohol intermediate that can be further functionalized by removal of protecting groups and Williamson etherification with methyl iodide to install the methoxymethyl group at position 5. Final deprotection affords the target compound with high stereochemical purity.

The stereochemical integrity is maintained throughout by careful choice of protecting groups and reaction conditions, often employing mild Lewis acids and controlled temperature to minimize epimerization.

Use of Synthetic Intermediates and Protecting Groups

Intermediates such as (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid have been prepared via hydrolysis of corresponding ester derivatives using lithium hydroxide in ethanol-water mixtures at ambient temperature (25 °C) over 12-16 hours. This method achieves near-quantitative yields (98.5-100%) and high purity, as confirmed by mass spectrometry and NMR analysis.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is commonly used to facilitate purification and to prevent side reactions during subsequent synthetic steps.

Hydrolysis conditions typically involve stirring the ester with lithium hydroxide monohydrate in ethanol and water, followed by acidification and extraction to isolate the acid product as a white solid.

Alternative Synthetic Strategies

Other synthetic routes include stereocontrolled cyclizations using chiral starting materials such as glycerol-derived bistriflates and aminosulfones, which undergo sequential nucleophilic substitution and reductive removal of sulfone groups to yield pyrrolidine derivatives with defined stereochemistry.

The use of organocuprates and cyclic sulfate intermediates allows for the introduction of functional groups at the 2 and 5 positions with high stereoselectivity, although these methods require multiple steps and careful purification.

Catalytic and Acid-Mediated Transformations

Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are employed in methanol or other alcohol solvents to facilitate deprotection and functional group transformations. Methanol is preferred as the solvent due to ease of removal and compatibility with acid catalysts.

The use of inorganic acids (HCl, H2SO4) or organic acids (methanesulfonic acid, trifluoroacetic acid) depends on the specific step and desired reaction conditions. Hydrochloric acid in methanol is particularly effective for deprotection steps leading to crystalline intermediates that can be purified by crystallization.

Summary of Key Reaction Conditions and Yields

Analytical and Characterization Data

Mass spectrometry (ESI) confirms molecular ion peaks consistent with the molecular formula C8H15NO3 for the methoxymethyl derivative.

^1H NMR spectra show characteristic multiplets for the pyrrolidine ring protons, singlets for tert-butyl groups (when present), and signals corresponding to methoxymethyl protons around 3.3-3.5 ppm.

Crystallization of intermediates such as compound (8a) and (9) allows for purification and ensures high stereochemical purity, which is essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The methoxymethyl group and carboxylic acid functional group contribute to its overall reactivity and ability to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemistry

Key analogs and their structural distinctions are summarized below:

Key Observations:

- Substituent Effects: The methoxymethyl group enhances hydrophilicity compared to methyl analogs but reduces crystallinity (lower melting points inferred).

- Stereochemical Sensitivity : The 2S,5S configuration is conserved in bioactive analogs (e.g., HCV inhibitors ), whereas diastereomers like 2S,5R show distinct physicochemical profiles .

Physicochemical Properties

- Solubility : Methoxymethyl and hydroxymethyl groups improve aqueous solubility compared to methyl or aromatic substituents.

- Thermal Stability : Methyl-substituted analogs (e.g., (2S,5S)-5-methylpyrrolidine-2-carboxylic acid) exhibit higher melting points (186–187°C) due to crystalline packing , whereas methoxymethyl derivatives likely have lower melting points.

Biological Activity

(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, particularly the methoxymethyl group, provide various avenues for biological activity, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 157.19 g/mol

The presence of the methoxymethyl group enhances its reactivity and potential for derivatization, making it a valuable scaffold in drug development.

Synthesis Methods

The synthesis of (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves:

- Chiral Catalysis : Utilizing chiral starting materials to ensure correct stereochemistry.

- Reagents : Methoxymethyl chloride in basic conditions is commonly used to introduce the methoxymethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid | A549 (lung adenocarcinoma) | 66 | |

| Compound 21 (similar structure) | MRSA | Selective Activity |

The compound demonstrated significant cytotoxicity against A549 cells, comparable to standard chemotherapeutics like cisplatin. Its mechanism of action may involve modulation of enzyme activity or direct interaction with cancer cell receptors.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. Notably, derivatives of pyrrolidine have shown promising results against strains such as Staphylococcus aureus.

These findings suggest that (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid could be a lead compound in developing new antimicrobial agents.

The exact mechanism by which (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cancer progression and microbial resistance. This interaction may lead to altered metabolic pathways that inhibit cell proliferation or induce apoptosis in cancer cells.

Case Studies

- Anticancer Efficacy : In a study comparing various 5-oxopyrrolidine derivatives, (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid was found to reduce A549 cell viability significantly while showing lower toxicity towards non-cancerous cells .

- Antimicrobial Resistance : Another study focused on its efficacy against MRSA strains demonstrated that compounds structurally similar to (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid had selective antimicrobial activity against resistant strains .

Q & A

Q. What are the key considerations for the stereoselective synthesis of (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid?

Stereoselective synthesis requires precise control over chiral centers. Common methods include:

- Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas can reduce double bonds while preserving stereochemistry (e.g., synthesis of related pyrrolidine derivatives in ).

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to protect amines during synthesis, as seen in analogs like "(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid" .

- Chiral Catalysts : Enantioselective catalysis ensures retention of the (2S,5S) configuration, critical for biological activity .

Q. How can the stereochemical purity of this compound be validated experimentally?

- NMR Spectroscopy : Compare H and C NMR chemical shifts with reference data. For example, diastereotopic protons in the pyrrolidine ring exhibit distinct splitting patterns .

- Optical Rotation : Measure specific rotation and compare with literature values for enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds like "(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid" .

Advanced Research Questions

Q. What strategies are employed to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to receptors like HCV NS5A, as seen in related pyrrolidine-based inhibitors .

- Molecular Dynamics Simulations : Model interactions with active sites (e.g., hepatitis C virus RNA polymerase) to predict binding modes and optimize substituent effects .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) of ligand-receptor interactions .

Q. How does stereochemistry influence the compound’s biological activity and selectivity?

- Comparative Studies : Analogs like (2S,5R)- or (2R,5S)-isomers often show reduced activity. For example, the (2S,5S) configuration in HCV inhibitors enhances RNA-binding specificity by ~10-fold compared to diastereomers .

- Enzyme Assays : Test inhibitory potency () against target enzymes (e.g., proteases or polymerases) using fluorogenic substrates .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- ADMET Modeling : Predict absorption, distribution, and toxicity using software like Schrödinger’s QikProp. Key parameters include logP (lipophilicity) and polar surface area (PSA) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic modification .

Methodological Considerations

Q. How are contradictions in biological activity data resolved across studies?

- Meta-Analysis : Compare datasets using standardized assays (e.g., fixed enzyme concentrations, pH buffers).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxymethyl vs. phenyl groups) to isolate contributing factors .

- Reproducibility Checks : Validate results across independent labs, as seen in HCV inhibitor studies .

Q. What in vitro models are suitable for evaluating the compound’s enzyme inhibitory effects?

- Cell-Free Systems : Recombinant enzymes (e.g., HCV NS5A) in buffer with fluorescent substrates .

- Hepatocyte Cultures : Primary human hepatocytes to assess metabolic stability and cytotoxicity .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.